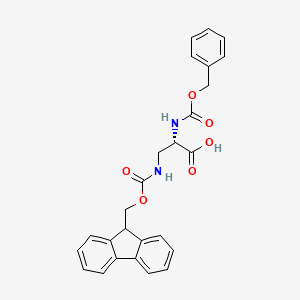

Z-Dap(Fmoc)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6/c29-24(30)23(28-26(32)33-15-17-8-2-1-3-9-17)14-27-25(31)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKNXKRRMCSKJJ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142855-80-9 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-N-[(phenylmethoxy)carbonyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142855-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to Z-Dap(Fmoc)-OH: Structure, Synthesis, and Application in Advanced Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Modified Amino Acids in Peptide Therapeutics

The pursuit of novel peptide-based therapeutics with enhanced potency, stability, and target specificity has led to an increasing reliance on non-proteinogenic amino acids. Among these, L-2,3-diaminopropionic acid (Dap) has emerged as a versatile building block, offering a unique scaffold for the introduction of various functionalities, including branching, cyclization, and the attachment of payloads. The successful incorporation of Dap into a peptide sequence via solid-phase peptide synthesis (SPPS) is critically dependent on a robust and flexible protecting group strategy. This guide provides a comprehensive technical overview of N-α-(9-fluorenylmethyloxycarbonyl)-N-β-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as Z-Dap(Fmoc)-OH, a key reagent enabling the strategic integration of Dap into complex peptide architectures.

The Chemical Architecture of this compound

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid, where the α-amino and β-amino groups are orthogonally protected. This strategic protection is fundamental to its utility in modern peptide chemistry.

Core Structure and Protecting Groups

The chemical structure of this compound is characterized by three key components:

-

L-2,3-diaminopropionic acid (Dap) backbone: This provides the core structure with two primary amino groups, offering a site for peptide bond formation and a handle for side-chain modification.

-

N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group temporarily blocks the α-amino group, preventing its participation in peptide bond formation until desired. Its removal is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

-

N-β-Z (Benzyloxycarbonyl) group: This protecting group shields the β-amino group on the side chain. The Z group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final peptide cleavage from the resin.[2] Its removal is typically accomplished through catalytic hydrogenation.

The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and quality control.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [3] |

| Molecular Weight | 460.48 g/mol | |

| CAS Number | 204316-36-9 | [3] |

| Appearance | White to off-white crystalline powder | [] |

| Purity (typical) | ≥95.0% (HPLC) | |

| Storage | 2-8°C | [] |

The Strategic Advantage: Orthogonal Protection in Fmoc-SPPS

The primary value of this compound lies in its orthogonal protection scheme, which allows for the selective deprotection and modification of the Dap side chain during Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Orthogonal protection strategy using this compound in Fmoc-SPPS.

The Role of the Fmoc Group

The Fmoc group serves as the temporary protecting group for the α-amino functionality. Its lability to mild basic conditions, such as 20% piperidine in DMF, allows for its iterative removal at each cycle of peptide chain elongation without affecting the acid-labile side-chain protecting groups (e.g., Boc, tBu) or the Z group on the Dap side chain.[1] This is the cornerstone of the widely adopted Fmoc/tBu strategy in SPPS.[]

The Strategic Choice of the Z Group

The benzyloxycarbonyl (Z) group provides robust protection for the β-amino group of Dap. Its stability to both the basic conditions of Fmoc deprotection and the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from many common resins makes it an ideal orthogonal protecting group.[2]

The selective removal of the Z group is achieved under neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or transfer hydrogenation.[6][7] This orthogonality is crucial for synthetic strategies that require on-resin modification of the Dap side chain, such as:

-

On-resin cyclization: Creating lactam bridges by forming an amide bond between the deprotected Dap side chain and a side-chain carboxyl group of another amino acid (e.g., Asp or Glu).

-

Branched peptide synthesis: Elongating a second peptide chain from the deprotected Dap side chain.

-

Conjugation: Attaching reporter molecules, such as fluorescent dyes or biotin, or other moieties like lipids or polyethylene glycol (PEG) to the specific site of the Dap side chain.

Comparison with Other Orthogonally Protected Dap Derivatives

While this compound is a powerful tool, other orthogonally protected Dap derivatives are also commercially available. The choice of which to use depends on the specific synthetic strategy and the desired final product.

| Derivative | Side-Chain Protection | Deprotection Conditions | Key Considerations |

| Fmoc-Dap(Boc)-OH | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) | Not truly orthogonal in standard Fmoc/tBu SPPS as the Boc group is cleaved during the final TFA cleavage. Useful if side-chain modification is not required or if a Boc-SPPS strategy is employed.[2] |

| Fmoc-Dap(Mtt)-OH | Mtt (4-Methyltrityl) | Mildly acidic (e.g., 1% TFA in DCM) | Allows for selective deprotection on-resin under conditions that are milder than the final cleavage. The Mtt group is more acid-labile than the Z group.[8][9] |

| Fmoc-Dap(ivDde)-OH | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Hydrazine | Provides an alternative orthogonal protection strategy that is removed under non-acidic and non-basic conditions. The use of hydrazine requires careful handling.[10] |

Synthesis and Analytical Characterization of this compound

The quality of this compound is paramount for the successful synthesis of high-purity peptides. A comprehensive understanding of its synthesis and analytical characterization is therefore essential.

Synthetic Pathway

While multiple synthetic routes are possible, a common approach involves the selective protection of the amino groups of L-2,3-diaminopropionic acid. A plausible synthetic scheme is outlined below:

Caption: A plausible synthetic pathway for this compound.

The synthesis begins with the selective protection of the β-amino group of L-2,3-diaminopropionic acid with the benzyloxycarbonyl (Z) group. This is followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, typically using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). Purification is generally achieved by crystallization or column chromatography.

Analytical Characterization: A Self-Validating System

The identity and purity of this compound should be rigorously confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of this compound. A typical method would employ a C18 column with a gradient of acetonitrile in water containing 0.1% TFA, with UV detection at 214 nm or 220 nm.[10] A high-purity sample should exhibit a single major peak.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated mass of 460.48 g/mol .

Application in Solid-Phase Peptide Synthesis: A Step-by-Step Protocol

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. This protocol should be adapted and optimized based on the specific peptide sequence and the instrumentation used.

Materials and Reagents

-

Fmoc-protected amino acids

-

This compound

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Catalyst for Z-group deprotection (e.g., 10% Palladium on carbon)

-

Hydrogen source (e.g., H₂ balloon, formic acid)

SPPS Workflow for Incorporation of this compound

Caption: Workflow for the incorporation of this compound in Fmoc-SPPS.

Detailed Protocol for On-Resin Z-Group Deprotection

This protocol outlines the selective removal of the Z group from the Dap side chain while the peptide is still attached to the solid support.

-

Resin Preparation: After completion of the peptide sequence, wash the resin thoroughly with DCM and then with the reaction solvent (e.g., DMF or a mixture of DMF/DCM).

-

Catalyst Addition: Suspend the resin in the reaction solvent. Add the palladium on carbon catalyst (typically 0.1-0.2 equivalents relative to the peptide on resin).

-

Hydrogenation:

-

Using H₂ gas: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (e.g., via a balloon) and stir the suspension vigorously.

-

Using transfer hydrogenation: Add a hydrogen donor such as formic acid or ammonium formate to the reaction mixture.

-

-

Reaction Monitoring: Monitor the progress of the deprotection by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.

-

Catalyst Removal: Once the reaction is complete, filter the resin to remove the catalyst and wash thoroughly with the reaction solvent, followed by DCM.

Applications in Drug Discovery and Development

The incorporation of Dap using this compound enables the synthesis of a wide range of modified peptides with therapeutic potential.

-

Antimicrobial Peptides (AMPs): The introduction of Dap can modulate the charge and amphipathicity of AMPs, potentially enhancing their activity against resistant bacteria while reducing their toxicity to mammalian cells.[12]

-

Cyclic Peptides: On-resin cyclization via a lactam bridge involving the Dap side chain is a common strategy to constrain the peptide conformation, which can lead to increased receptor affinity and improved metabolic stability.

-

Peptide-Drug Conjugates (PDCs): The selectively deprotected Dap side chain provides a specific site for the attachment of cytotoxic drugs, creating targeted delivery systems for cancer therapy.

-

pH-Sensitive Peptides: The pKa of the Dap side chain can be modulated by the local peptide environment, allowing for the design of peptides that undergo conformational changes in response to pH, which can be exploited for drug delivery applications in the acidic tumor microenvironment or within endosomes.[13]

Conclusion

This compound is a strategically important building block for advanced peptide synthesis. Its orthogonal protecting group scheme provides chemists with the flexibility to perform site-specific modifications on the diaminopropionic acid side chain, opening up a vast landscape for the design and synthesis of complex and novel peptide-based therapeutics. A thorough understanding of its chemical properties, the rationale behind its protecting group strategy, and the practical aspects of its application in SPPS, as detailed in this guide, is essential for researchers, scientists, and drug development professionals seeking to push the boundaries of peptide science.

References

- Wu, Y., et al. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Chemical Science.

- PubChem. (n.d.). Fmoc-Dap(Z)-OH.

- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)

- Sutherland, J. D. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society.

- MySkinRecipes. (n.d.). Fmoc-D-Dap(Mtt)-OH.

- BenchChem. (2025).

- Todorov, P., et al. (2020). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. Amino Acids.

- Roviello, G. N., et al. (2012).

- BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.

- MDPI. (2022).

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Mason, A. J., et al. (2013). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central.

- Cativiela, C., & Díaz-de-Villegas, M. D. (2017). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules.

- Milović, N. M., & Kostić, N. M. (2002). Palladium(II) complexes, as synthetic peptidases, regioselectively cleave the second peptide bond "upstream" from methionine and histidine side chains. Journal of the American Chemical Society.

- MoBiTec. (n.d.). Fmoc-(N-beta-Boc)-L-alpha,beta-diaminopropionic acid.

- BenchChem. (2025).

- Milović, N. M., & Kostić, N. M. (2002). Interplay of Terminal Amino Group and Coordinating Side Chains in Directing Regioselective Cleavage of Natural Peptides and Proteins with Palladium(II) Complexes. Inorganic Chemistry.

- Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers.

- Schlatter, J. M., et al. (1977). HYDROGENATION IN SOLID PHASE PEPTIDE SYNTHESIS. I.

- Lloyd-Williams, P., et al. (1991). Solid-phase synthesis of peptides using allylic anchoring groups.

- Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.

- Van der Sluis, P. J., & Van der Bosch, J. (1988). Chemical synthesis of N beta-oxalyl-L-alpha, beta-diaminopropionic acid and optical specificity in its neurotoxic action. Journal of Neurochemistry.

- McCarty, R. M., & Meehan, M. J. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Biochemistry.

- D. P. Fairlie, et al. (2018). Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation.

- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.

- Wan, F., et al. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Angewandte Chemie.

- Cortes-Clerget, M., et al. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry.

- Albericio, F., et al. (2018). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Organic & Biomolecular Chemistry.

- PubChem. (n.d.). Fmoc-Dap(Z)-OH.

- Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7].

- Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry.

- Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc-Dap(Z)-OH | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fmoc-D-Dap(Mtt)-OH [myskinrecipes.com]

- 9. Fmoc-Dpr(Mtt)-OH Novabiochem 654670-89-0 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BOC-DAP(Z)-OH(65710-57-8) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Z)-OH)

Introduction: The Strategic Advantage of Diaminopropionic Acid Derivatives in Peptide Synthesis

In the landscape of peptide chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the structure, function, and therapeutic potential of novel peptide-based agents.[1] Among these, L-2,3-diaminopropionic acid (Dap) offers a unique scaffold due to its bifunctional nature, possessing both an α-amino and a β-amino group.[2] This additional functionality opens avenues for site-specific modifications, such as cyclization, branching, or the conjugation of payloads, that are not readily accessible with canonical amino acids.[3]

This guide provides an in-depth technical overview of a key derivative, Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid, commonly known as Fmoc-L-Dap(Z)-OH. We will delve into its chemical properties, the strategic rationale for its use in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols for its successful incorporation, and its application in advanced peptide design.

Navigating the Nomenclature and Isomers of Z-Dap(Fmoc)-OH

The nomenclature for protected diaminopropionic acid derivatives can be ambiguous. The position of the protecting groups on the α- and β-amino groups is critical. The most common and commercially available isomers are detailed below:

| Common Name | Systematic Name | CAS Number | Chirality | Protection Scheme |

| Fmoc-L-Dap(Z)-OH | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid | 204316-36-9 | L | α-amino: Fmoc β-amino: Z |

| Z-L-Dap(Fmoc)-OH | Nα-Z-Nβ-Fmoc-L-2,3-diaminopropionic acid | 142855-80-9 | L | α-amino: Zβ-amino: Fmoc |

| Z-D-Dap(Fmoc)-OH | Nα-Z-Nβ-Fmoc-D-2,3-diaminopropionic acid | 185968-90-5 | D | α-amino: Zβ-amino: Fmoc |

This guide will focus on Fmoc-L-Dap(Z)-OH (CAS 204316-36-9) , the standard choice for incorporation into peptide sequences using the widely adopted Fmoc-based SPPS strategy.[4]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-L-Dap(Z)-OH is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 204316-36-9 | [4][5] |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [4][5] |

| Molecular Weight | 460.48 g/mol | [4][5] |

| Appearance | White to off-white powder/solid | [5] |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [4][6] |

| Storage | 2-8°C | [7] |

The Strategic Rationale: Why Choose Fmoc-L-Dap(Z)-OH?

The choice of a protected amino acid is a critical decision in peptide synthesis. Fmoc-L-Dap(Z)-OH offers a distinct set of advantages rooted in the principles of orthogonal protection strategies.[8] In Fmoc/tBu chemistry, the α-amino Fmoc group is labile to basic conditions (e.g., piperidine), while side-chain protecting groups are typically labile to strong acids (e.g., trifluoroacetic acid - TFA).[9]

The benzyloxycarbonyl (Z or Cbz) group on the β-amino side chain of Fmoc-L-Dap(Z)-OH introduces a third level of orthogonality. The Z-group is stable to both the basic conditions used for Fmoc removal and the standard acidic conditions of final peptide cleavage with TFA.[10][11] It is typically removed under reductive conditions, most commonly catalytic hydrogenolysis (H₂/Pd/C).[10]

This tri-orthogonal system is the core advantage of using Fmoc-L-Dap(Z)-OH and provides the researcher with significant synthetic flexibility.

Experimental Protocol: Incorporation of Fmoc-L-Dap(Z)-OH via Manual Fmoc-SPPS

This protocol outlines a standard, self-validating methodology for the incorporation of Fmoc-L-Dap(Z)-OH into a growing peptide chain on a solid support.

1. Resin Preparation: a. Place the desired amount of resin (e.g., Rink Amide, 0.1 mmol scale) in a reaction vessel. b. Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. c. Drain the DMF.

2. Nα-Fmoc Deprotection (of the resin-bound peptide): a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes at room temperature. c. Drain the solution. d. Repeat the piperidine treatment for an additional 10-15 minutes. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-L-Dap(Z)-OH: a. Activation: In a separate vessel, pre-activate Fmoc-L-Dap(Z)-OH (3 eq., 0.3 mmol) with a coupling reagent such as HCTU (2.9 eq., 0.29 mmol) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) in DMF for 1-2 minutes.[1] b. Coupling: Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 1-2 hours at room temperature.

4. Monitoring and Validation: a. Kaiser Test: Perform a qualitative Kaiser test on a small sample of resin beads to monitor the reaction progress. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.[1] b. Capping (Optional): If the Kaiser test is positive, indicating incomplete coupling, a capping step with acetic anhydride can be performed to block unreacted amines and prevent the formation of deletion sequences. A subsequent double coupling of Fmoc-L-Dap(Z)-OH may be necessary.

5. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

6. Chain Elongation: a. The resin is now ready for the next cycle of Fmoc deprotection and coupling for the subsequent amino acid in the sequence.

Potential Challenges and Side Reactions

While a robust building block, awareness of potential side reactions is crucial for troubleshooting and optimizing synthesis.

-

Incomplete Coupling: As with many non-canonical amino acids, steric hindrance can sometimes lead to slower coupling kinetics. Using highly efficient coupling reagents like HATU or HCTU is recommended. For difficult sequences, a double coupling may be required.

-

Aspartimide Formation: While less common than with Aspartic acid, sequences containing Dap can be susceptible to aspartimide formation under basic conditions, which can lead to a mixture of by-products.[12] The use of 1% HOBt in the piperidine deprotection solution can help suppress this side reaction.

-

Premature Z-group Cleavage: The Z-group is generally stable to TFA. However, prolonged exposure or the use of very harsh cleavage cocktails containing strong nucleophiles should be approached with caution. Monitoring cleavage time is important to preserve the Z-group if it is desired in the final peptide.[13]

Advanced Applications: On-Resin Cyclization

The true synthetic power of Fmoc-L-Dap(Z)-OH is realized in the synthesis of complex peptide architectures, particularly side-chain to side-chain cyclized (lactam bridged) peptides.[3]

The general strategy involves:

-

Linear Synthesis: The linear peptide is assembled using standard Fmoc-SPPS, incorporating Fmoc-L-Dap(Z)-OH at one position and another amino acid with an orthogonal side-chain protection (e.g., Fmoc-L-Asp(OtBu)-OH) at a second position.

-

Selective Side-Chain Deprotection: Once the linear sequence is complete, the side chains destined for cyclization are selectively deprotected on-resin. For instance, the Z-group can be removed via hydrogenolysis, and the tBu group can be removed with mild acid, leaving the rest of the peptide protected.

-

On-Resin Cyclization: The newly exposed side-chain amino and carboxyl groups are then coupled using standard peptide coupling reagents, forming an intramolecular lactam bridge. This on-resin cyclization benefits from a "pseudo-dilution" effect, which favors the intramolecular reaction over intermolecular oligomerization.[14]

-

Final Cleavage: The now-cyclic peptide is cleaved from the resin and globally deprotected using a standard TFA cocktail.

Analytical Characterization of Dap(Z)-Containing Peptides

Post-synthesis, rigorous analytical characterization is mandatory to confirm the identity and purity of the target peptide.

-

Reverse-Phase HPLC (RP-HPLC): RP-HPLC is the primary tool for assessing purity.[15] The presence of the aromatic Z-group will increase the hydrophobicity of the peptide, leading to a longer retention time compared to its unprotected counterpart. A gradient of water/acetonitrile with 0.1% TFA is typically used.[16]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The incorporation of a Dap(Z) residue will result in a predictable mass shift. In tandem MS (MS/MS) for sequencing, the fragmentation pattern will show characteristic b- and y-ions, and the mass difference between adjacent ions will confirm the presence of the Dap(Z) residue.[17][18]

Conclusion

Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid is more than just another amino acid derivative; it is a strategic tool for advanced peptide design. Its tri-orthogonal protection scheme provides chemists with the flexibility to create complex linear, branched, and cyclic peptides with a high degree of control. By understanding the causality behind its use, adhering to validated protocols, and being aware of potential side reactions, researchers can effectively leverage Fmoc-L-Dap(Z)-OH to push the boundaries of drug discovery and biomaterial science.

References

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991). International Journal of Peptide and Protein Research.

- Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides.

- Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.). ResearchGate.

- On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (2022). Methods in Molecular Biology.

- How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? (2023). ResearchGate.

- Fmoc-Dap(Z)-OH. (n.d.). MySkinRecipes.

- On-resin peptide macrocyclization using thiol-ene click chemistry. (n.d.). Chemical Communications.

- Advances in Fmoc solid‐phase peptide synthesis. (n.d.). Journal of Peptide Science.

- The Versatile Role of Fmoc-D-Dap(Alloc)-OH in Chemical Research and Synthesis. (n.d.).

- Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. (n.d.). AAPPTec.

- How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023). ResearchGate.

- Fmoc-Dap(Z)-OH. (n.d.). MySkinRecipes.

- Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides.

- HPLC of Peptides and Proteins. (n.d.). Methods in Molecular Biology.

- HPLC Analysis and Purification of Peptides. (n.d.). Methods in Molecular Biology.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Peptide ion fragmentation in mass spectrometry. (2010).

- Differentiation of the side-chain protection strategy in SPPS. (n.d.). ResearchGate.

- A Systematic Approach to HPLC Peptide Analysis. (2025). LabRulez LCMS.

- Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011).

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).

- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. (n.d.). Molecular & Cellular Proteomics.

- Mass spectrometry of peptides and proteins. (n.d.). Chemical Reviews.

- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). Analytical and Bioanalytical Chemistry.

- Side Chain Protection Definition. (n.d.). Fiveable.

- Effects of Amino Acid Side-Chain Length and Chemical Structure on Anionic Polyglutamic and Polyaspartic Acid Cellulose-Based Polyelectrolyte Brushes. (n.d.). Polymers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Dap(Z)-OH =95.0 204316-36-9 [sigmaaldrich.com]

- 5. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc-Dap(Z)-OH [myskinrecipes.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. peptide.com [peptide.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. renyi.hu [renyi.hu]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uab.edu [uab.edu]

- 18. research.cbc.osu.edu [research.cbc.osu.edu]

The Solubility Profile of Z-Dap(Fmoc)-OH: A Technical Guide for Researchers

This guide provides an in-depth analysis of the solubility characteristics of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid, commonly abbreviated as Z-Dap(Fmoc)-OH. Intended for researchers, chemists, and professionals in drug development, this document moves beyond simple data points to explore the molecular principles governing solubility, offering predictive insights and robust methodologies for empirical determination.

Executive Summary: The Duality of Protection

This compound is a crucial building block in peptide synthesis, prized for its utility in creating complex peptide architectures and peptidomimetics.[1][2] Its solubility is a critical parameter, directly impacting reaction kinetics, purification efficiency, and overall yield in solid-phase peptide synthesis (SPPS). The molecule's structure is characterized by a fundamental duality: the large, nonpolar Fmoc (9-fluorenylmethoxycarbonyl) and Z (benzyloxycarbonyl) protecting groups, which confer hydrophobicity, and the polar backbone containing a carboxylic acid and amide linkages that seek interaction with polar solvents. This inherent structural tension dictates its solubility profile, making it largely soluble in polar aprotic organic solvents while remaining practically insoluble in aqueous and nonpolar hydrocarbon solvents.

Molecular Structure and Physicochemical Properties

Understanding the solubility of this compound begins with a detailed examination of its molecular structure and resulting physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [2][3] |

| Molecular Weight | 460.48 g/mol | [2][3] |

| Appearance | White to off-white powder | [2] |

| XLogP3 | 3.9 | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

The high XLogP3 value indicates a significant lipophilic character, primarily driven by the aromatic systems of the Fmoc and Z groups. However, the presence of hydrogen bond donors and acceptors signals its capacity to interact with polar solvents capable of engaging in these interactions.

Caption: Molecular drivers of this compound solubility.

Predicted and Observed Solubility in Organic Solvents

While comprehensive quantitative data for this compound is not readily published, a reliable solubility profile can be constructed based on its structural features and extensive field data on analogous Fmoc-protected amino acids.[4] The solubility of protected peptides and their building blocks is a well-studied area, driven by the needs of SPPS.[5][6]

Table 2: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Polar Aprotic | DMF, NMP, DMSO, DMAc | High (>100 mg/mL) | These solvents are the workhorses of SPPS for a reason.[4] Their high polarity and ability to accept hydrogen bonds effectively solvate the polar peptide backbone, while their organic nature accommodates the large, nonpolar Fmoc and Z groups. DMF, in particular, is known to be an excellent solvent for amino acid derivatives.[7] |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM can solvate the large hydrophobic moieties. While less polar than DMF, it is often sufficient to dissolve protected amino acids for coupling reactions, though solubility may be lower than in polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF may offer some limited solubility due to its polarity, but diethyl ether is generally a poor solvent as it cannot effectively disrupt the intermolecular hydrogen bonding of the solute. |

| Alcohols | Methanol, Ethanol | Low | While polar, protic solvents like alcohols can compete for hydrogen bonding, they are generally less effective at solvating large protected amino acids compared to aprotic solvents. The hydrophobic character of this compound limits its interaction with shorter-chain alcohols. |

| Nonpolar | Hexanes, Toluene | Very Low / Insoluble | The significant polarity of the carboxylic acid and amide groups prevents dissolution in these hydrocarbon solvents. |

| Aqueous | Water, Buffers | Very Low / Insoluble | The dominance of the hydrophobic Fmoc and Z groups makes the molecule practically insoluble in aqueous media. |

Factors Influencing Solubility: A Deeper Dive

The values in Table 2 represent a baseline. In practice, several experimental factors can significantly alter the solubility of this compound. Understanding these variables is key to troubleshooting and optimizing protocols.

Caption: Key factors modulating solubility.

-

Temperature : For most systems, solubility is an endothermic process. Therefore, increasing the temperature will generally increase both the rate of dissolution and the equilibrium solubility. This is a common strategy to dissolve recalcitrant protected amino acids before a coupling reaction.

-

Solid-State Properties : The crystalline form of the solid powder can have a profound impact. Amorphous material typically dissolves more readily than a highly ordered, stable crystalline lattice, which requires more energy to break apart.

-

Additives and Co-solvents : The use of additives is a powerful technique. For instance, the addition of salts like lithium chloride (LiCl) to DMF can enhance the solubility of protected peptides by disrupting intermolecular hydrogen bonds that lead to aggregation.[6]

-

Purity : The presence of impurities can sometimes suppress solubility or, in some cases, act as a co-solvent. It is crucial to use a high-purity starting material, typically ≥95% as specified by suppliers.[2]

Experimental Protocol: Thermodynamic Solubility Determination

For applications requiring precise concentration knowledge, empirical determination is essential. The shake-flask method is the universally recognized "gold standard" for measuring thermodynamic equilibrium solubility.[8]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (powder form)[2]

-

Solvent of interest (e.g., DMF, DCM)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

Caption: Workflow for Shake-Flask Solubility Determination.

-

Preparation : Add an excess amount of this compound solid to a vial containing a known volume of the solvent. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Equilibration : Seal the vials tightly and place them on an orbital shaker at a constant, controlled temperature (e.g., 25°C). Allow the system to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.

-

Phase Separation : After equilibration, separate the solid and liquid phases.[9] This is a critical step. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection : Carefully draw off the supernatant. For an extra degree of certainty, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.[9] Adsorption to the filter material can be a concern, so proper filter selection and validation are important.[9]

-

Quantification : Prepare a calibration curve using known concentrations of this compound. Dilute the saturated filtrate to fall within the linear range of the calibration curve. Analyze the diluted sample via HPLC-UV. The concentration of the compound in the saturated solution is determined against the standard curve.[9]

-

Reporting : The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Conclusion and Field Recommendations

The solubility of this compound is governed by the interplay of its large, hydrophobic protecting groups and its polar amino acid core. It is highly soluble in polar aprotic solvents like DMF and NMP, making these the recommended choices for stock solutions and coupling reactions in peptide synthesis. For any process where precise solubility is paramount, such as in formulation development or kinetic studies, the predictive data in this guide should be supplemented with empirical determination using a robust method like the shake-flask protocol. By understanding the molecular basis of solubility and the external factors that influence it, researchers can effectively control and leverage this critical parameter for successful outcomes.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756105, Fmoc-Dap(Z)-OH. PubChem.

- Millipore Sigma. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakano, H. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Glomme, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.

- Albericio, F., et al. (2024). Solubility of Fmoc protected amino acids used in Project C.

- Chem-Impex International. Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid.

- Millipore Sigma. Fmoc-Dap(Z)-OH product page.

- Chem-Impex International. Nα,β-Bis-Fmoc-L-2,3-diaminopropionic acid.

- Chem-Impex International. Nα-Fmoc-D-2,3-diaminopropionic acid.

- BOC Sciences. Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid.

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.

- Pal, A., & Lahiri, S. C. (1980). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-Dap(Z)-OH =95.0 204316-36-9 [sigmaaldrich.com]

- 3. Fmoc-Dap(Z)-OH | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Stability and Storage of Z-Dap(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of innovative peptide therapeutics and complex biomaterials, the chemical integrity of amino acid building blocks is paramount. Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly abbreviated as Z-Dap(Fmoc)-OH or Fmoc-Dap(Z)-OH, is a crucial non-canonical amino acid derivative. Its unique architecture, featuring orthogonal Fmoc and Z protecting groups, offers synthetic versatility for creating branched peptides, peptidomimetics, and constrained cyclic structures. However, this molecular complexity also introduces specific stability considerations that must be rigorously addressed to ensure the fidelity of solid-phase peptide synthesis (SPPS) and the quality of the final product.

This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, detailing optimal storage conditions, potential degradation pathways, and robust quality control methodologies. The insights presented herein are grounded in established principles of organic chemistry and extensive field experience in peptide synthesis, empowering researchers to safeguard the integrity of this vital reagent.

The Chemical Foundation of this compound: A Duality of Protection

This compound is a derivative of L-2,3-diaminopropionic acid where the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the β-amino group is protected by the Benzyloxycarbonyl (Z or Cbz) group, which is susceptible to hydrogenolysis or strong acids.[1][2] This orthogonal protection scheme is the cornerstone of its utility, allowing for the selective deprotection of the α-amino group for peptide chain elongation without affecting the β-amino protecting group.

The stability of this compound is intrinsically linked to the chemical properties of these two protecting groups. The Fmoc group is notoriously susceptible to bases, a characteristic exploited for its removal during SPPS using reagents like piperidine.[] Conversely, the Z group is stable to basic conditions but can be cleaved by catalytic hydrogenation or strong acids.[4] This differential lability dictates the handling and storage requirements of the compound.

Core Principles of this compound Stability and Degradation

While this compound is a relatively stable crystalline solid when stored correctly, its integrity can be compromised by several environmental factors, leading to the formation of impurities that can have deleterious effects on peptide synthesis.

Thermal Stability

Hydrolytic Stability

Moisture is a significant threat to the stability of this compound. The presence of water can lead to the hydrolysis of both the Fmoc and Z protecting groups, although the rates and mechanisms differ. The Fmoc group can be slowly hydrolyzed under neutral or slightly acidic conditions, a process that is accelerated by increased temperature. The Z group is generally more resistant to simple hydrolysis but can be cleaved under strongly acidic or basic conditions, particularly at elevated temperatures.

Furthermore, the presence of moisture can lead to the formation of dipeptides and other byproducts during storage, especially if the material is not of high purity. Therefore, maintaining a dry environment is as crucial as controlling the temperature.

Photostability

The fluorenyl moiety of the Fmoc group is a known chromophore that can absorb UV light.[] This absorption can lead to photodegradation, although the specific products and pathways for this compound are not extensively documented. To mitigate this risk, it is best practice to store the compound in a light-protected environment, such as in an amber vial or a dark cabinet.

Chemical Compatibility

This compound is incompatible with strong bases, which will readily cleave the Fmoc group. It is also incompatible with strong reducing agents used for hydrogenolysis, which will remove the Z group. Care must be taken to avoid cross-contamination with these types of reagents during storage and handling.

Recommended Storage and Handling Protocols

To ensure the long-term stability and performance of this compound, the following storage and handling protocols are recommended:

Long-Term Storage

For optimal long-term stability, this compound should be stored at -20°C or lower in a tightly sealed container.[5][6] The container should be placed in a desiccator or a moisture-controlled environment to minimize exposure to humidity. Storing the material under an inert atmosphere, such as argon or nitrogen, can provide an additional layer of protection against oxidative and hydrolytic degradation.

Short-Term Storage

For routine laboratory use, short-term storage at 2-8°C is acceptable.[7] The material should still be kept in a tightly sealed container and protected from light. It is advisable to minimize the frequency of opening the main stock container to reduce exposure to atmospheric moisture and oxygen.

Handling Procedures

When handling this compound, the following best practices should be observed:

-

Equilibration: Before opening the container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.[6][8]

-

Weighing: Weigh the desired amount of the compound quickly in a controlled environment to minimize exposure to the atmosphere.

-

Aliquoting: For frequently used reagents, consider aliquoting the bulk material into smaller, single-use vials. This minimizes the exposure of the main stock to repeated temperature cycles and atmospheric conditions.[5]

-

Inert Atmosphere: When possible, handle the material under a blanket of inert gas.

Quality Control and Purity Assessment

Regular quality control of this compound is essential to ensure its suitability for peptide synthesis. Several analytical techniques can be employed to assess the purity and identity of the compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and powerful technique for assessing the purity of Fmoc-amino acids.[1] A stability-indicating HPLC method should be used to separate the intact this compound from potential degradants and process-related impurities.

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Note: This is a general method and may require optimization for specific HPLC systems and to resolve all potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structural integrity of this compound. The spectra should be compared to a reference standard to verify the presence of the characteristic peaks for the Fmoc and Z protecting groups, as well as the diaminopropionic acid backbone. Any significant new signals or changes in integration may indicate the presence of impurities or degradation.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for identifying the parent compound and any potential impurities or degradation products.[8] The expected mass of this compound should be confirmed, and the presence of any unexpected masses should be investigated.

Experimental Workflows and Data Visualization

To provide a clearer understanding of the processes involved in handling and quality control, the following diagrams illustrate key workflows.

Caption: Recommended storage conditions for this compound.

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. BOC-DAP(Z)-OH(65710-57-8) 1H NMR spectrum [chemicalbook.com]

- 7. Fmoc-Dap(Fmoc)-OH = 97.0 HPLC 201473-90-7 [sigmaaldrich.com]

- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Orthogonal Protection: The Strategic Roles of Fmoc and Z Groups in Z-Dap(Fmoc)-OH

Introduction: The Imperative of Control in Peptide Synthesis

In the precise world of peptide synthesis, the ultimate goal is the controlled, stepwise assembly of amino acids in a defined sequence. Unprotected amino acids, possessing both a reactive N-terminal amine and a C-terminal carboxylic acid, would indiscriminately react to form a chaotic mixture of polymers.[1][2] To enforce order, chemists employ protecting groups: temporary chemical moieties that mask reactive functional groups, rendering them inert to specific reaction conditions.[3][4] The strategic selection and application of these groups are fundamental to achieving high yields and purity in the synthesis of complex peptides for research, diagnostics, and therapeutics.[4]

This guide delves into the core principles of orthogonal protection by examining the distinct and synergistic roles of two widely used protecting groups, the 9-fluorenylmethoxycarbonyl (Fmoc) and the Carboxybenzyl (Z or Cbz) groups, within the context of the specialized amino acid derivative, Z-Dap(Fmoc)-OH (Nα-Z-Nβ-Fmoc-L-2,3-diaminopropionic acid).[5] Understanding the purpose of this unique arrangement is key to unlocking advanced strategies in peptide design, particularly for creating peptides with modified side chains or complex architectures.

The Principle of Orthogonality: A Foundation of Modern Synthesis

The cornerstone of a sophisticated protecting group strategy is orthogonality . An orthogonal system employs two or more protecting groups that can be removed under distinct, non-interfering chemical conditions.[1][6] This allows for the selective deprotection of one functional group while others remain intact, affording the chemist precise control over the synthetic pathway.[6][7] The combination of the base-labile Fmoc group and the hydrogenolysis-labile Z group is a classic example of an orthogonal pair, crucial for the versatility of modern Solid-Phase Peptide Synthesis (SPPS).[3][6]

Dissecting the Protecting Groups: Fmoc and Z

To appreciate their combined power in this compound, we must first understand the individual characteristics of the Fmoc and Z groups.

The Fmoc (9-fluorenylmethoxycarbonyl) Group: The Workhorse of SPPS

The Fmoc group is the hallmark of the most common strategy used in modern SPPS.[2][8] It is prized for its unique lability under mild basic conditions, which do not affect the acid-labile protecting groups typically used for amino acid side chains or the acid-labile linkers anchoring the peptide to the solid support.[2][8]

-

Protection: The Fmoc group is introduced to protect the α-amino group of an amino acid.

-

Deprotection Mechanism: Its removal is achieved via a β-elimination reaction triggered by a weak base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9][10][11] The acidic proton on the 9-position of the fluorene ring is abstracted by the base, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine.[10][12] The piperidine also serves to scavenge the reactive DBF intermediate, preventing side reactions.[11][12]

-

Key Advantage: The mild deprotection conditions preserve acid-sensitive side-chain protecting groups (like tBu, Trt, Boc) and the resin linker, which is a defining feature of the Fmoc/tBu orthogonal strategy.[1][2] The strong UV absorbance of the dibenzofulvene-piperidine adduct also allows for real-time spectrophotometric monitoring of the deprotection reaction's completion.[2][8]

The Z (Carboxybenzyl) Group: The Pioneer of Peptide Synthesis

Introduced by Max Bergmann and Leonidas Zervas in 1932, the Carboxybenzyl (Cbz or Z) group was the first truly reliable amine protecting group, revolutionizing peptide chemistry.[7] While less common for temporary Nα-protection in modern SPPS, it remains invaluable for the "permanent" protection of side chains, especially when orthogonality to both acid- and base-labile groups is required.

-

Protection: The Z group is typically used to protect amine functionalities. It is introduced by reacting the amine with benzyl chloroformate under alkaline conditions.[7][13]

-

Deprotection Mechanism: The primary and most distinguished method for Z group removal is catalytic hydrogenolysis.[7][14] This mild technique involves cleavage of the benzyl C-O bond using hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., 10% Pd/C).[7][14] This process generates the free amine, carbon dioxide, and toluene.[13] Alternatively, the Z group can be cleaved by strong acids, such as HBr in acetic acid, though this method is less mild and offers less orthogonality with other acid-labile groups.[7][13][14]

-

Key Advantage: Its stability to both the basic conditions used for Fmoc removal and the moderate acidic conditions (e.g., Trifluoroacetic acid - TFA) used for Boc-group removal and final peptide cleavage from most resins makes it a truly orthogonal protecting group in many synthetic schemes.[6][7]

This compound: A Case Study in Strategic Orthogonal Protection

The molecule this compound is a derivative of L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid containing two primary amines: the α-amino group at the chiral center and a β-amino group on the side chain. The presence of two nucleophilic amines necessitates a differential protection strategy to control which amine participates in peptide bond formation.

In this compound:

-

The Z group protects the α-amino group (Nα) .

-

The Fmoc group protects the side-chain β-amino group (Nβ) .[5]

This specific arrangement is highly strategic. In a typical Fmoc-based SPPS workflow, the Nα-protecting group must be repeatedly removed to allow for peptide chain elongation.[1][15][16] By placing the base-labile Fmoc group on the side chain and the hydrogenolysis-labile Z group on the Nα-terminus, the intended use of this building block is inverted relative to standard SPPS. This molecule is not designed for iterative chain elongation via Fmoc removal. Instead, it serves specialized purposes:

-

C-Terminal Modification: It can be used as the C-terminal residue in a solution-phase synthesis. After coupling its free carboxyl group, the Nα-Z group can be selectively removed via hydrogenolysis to allow for N-terminal extension, while the Nβ-Fmoc group remains to be removed at a later, desired stage.

-

Side-Chain Chemistry: More commonly, it allows for the introduction of a Dap residue into a peptide where the side-chain amine is intended for a specific, post-synthetic modification. After the peptide is fully assembled and cleaved from the resin, the Nα-Z group and other side-chain protecting groups are removed. The Nβ-Fmoc group, however, can be selectively retained and then removed on the fully formed peptide using piperidine, unmasking the β-amino group for specific labeling, cyclization, or conjugation.

The core purpose is to provide a side-chain amine (Nβ) that is masked by a protecting group (Fmoc) that is orthogonal to the group protecting the main-chain amine (Nα-Z) and orthogonal to the acid-labile groups used for final cleavage.

Data Presentation: Comparison of Fmoc and Z Protecting Groups

| Characteristic | Fmoc (Fluorenylmethyloxycarbonyl) | Z (Carboxybenzyl) |

| Lability | Base-labile[4][8] | Hydrogenolysis-labile, Acid-labile[4][7] |

| Typical Reagent | 20-40% Piperidine in DMF[9][11] | H₂/Pd-C; HBr in Acetic Acid[7][14] |

| Byproducts | Dibenzofulvene (DBF), CO₂[12] | Toluene, CO₂ (via hydrogenolysis)[13] |

| Orthogonality | Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Z) groups.[2][6] | Orthogonal to base-labile (Fmoc) and often to moderately acid-labile (Boc) groups.[7] |

| Monitoring | UV spectroscopy of DBF-piperidine adduct.[8] | Thin Layer Chromatography (TLC) or LC-MS.[14] |

| Primary Use inthis compound | Protection of the side-chain β-amino group.[5] | Protection of the main-chain α-amino group.[5] |

Experimental Protocol: Selective Deprotection in a Model System

This protocol outlines a conceptual workflow for the selective deprotection of the Nβ-Fmoc group from a peptide containing a Z-Dap(Fmoc) residue after synthesis and purification.

Objective: To selectively unmask the side-chain amine of a Dap residue in a purified peptide for subsequent conjugation.

Model Peptide: Ac-Ala-Dap(Fmoc)-Gly-NH₂ (where the Nα-amine of Dap is part of the peptide backbone)

Materials:

-

Purified peptide (Ac-Ala-Dap(Fmoc)-Gly-NH₂)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Diethyl ether, anhydrous

-

Reverse-Phase HPLC system

-

Mass Spectrometer

Methodology:

-

Peptide Dissolution: Dissolve the purified, lyophilized peptide in a minimal amount of DMF (e.g., 10 mg of peptide in 1 mL of DMF).

-

Deprotection Reaction: Add 20% (v/v) piperidine in DMF to the peptide solution. A common ratio is to use 10 mL of the piperidine solution per gram of peptide, but for solution-phase deprotection, a 2-5 fold volumetric excess relative to the peptide solution is sufficient.

-

Incubation: Gently agitate the reaction mixture at room temperature. Monitor the reaction progress by taking small aliquots at time points (e.g., 5, 15, and 30 minutes) and analyzing them by HPLC-MS. The reaction is typically complete within 30 minutes.[11]

-

Product Precipitation: Once the reaction is complete (indicated by the disappearance of the starting material peak and the appearance of the product peak in the HPLC trace), precipitate the deprotected peptide by adding the reaction mixture dropwise to a stirred, cold solution of diethyl ether (typically 10-20 times the volume of the DMF solution).

-

Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet 2-3 times with cold diethyl ether to remove residual piperidine and the DBF-piperidine adduct.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Verification: Confirm the identity and purity of the final deprotected peptide (Ac-Ala-Dap-Gly-NH₂) by HPLC and Mass Spectrometry. The product will show a mass decrease corresponding to the mass of the Fmoc group (222.24 Da).

Visualization of the Orthogonal Strategy

The following diagram illustrates the logical workflow of using this compound to achieve a site-specifically deprotected peptide.

Sources

- 1. peptide.com [peptide.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. biosynth.com [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

Z-Dap(Fmoc)-OH: An In-Depth Technical Guide to a Versatile Unnatural Amino Acid Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of unnatural amino acids into peptide scaffolds represents a paradigm shift in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced potency, stability, and target specificity. Among the diverse repertoire of non-proteinogenic building blocks, Z-Dap(Fmoc)-OH, or (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid, has emerged as a particularly versatile and powerful tool. Its unique orthogonal protection scheme, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and a hydrogenolysis-labile benzyloxycarbonyl (Z) group on the side-chain β-amine, provides chemists with exquisite control over peptide architecture. This guide offers a comprehensive exploration of this compound, from its fundamental properties to advanced applications in solid-phase peptide synthesis (SPPS), including the construction of branched and cyclic peptides. We will delve into the causality behind experimental choices, provide field-proven protocols, and address potential challenges to empower researchers in harnessing the full potential of this exceptional building block.

Introduction: The Strategic Advantage of Orthogonal Protection

In the intricate dance of peptide synthesis, the precise orchestration of protecting groups is paramount to success.[1] The concept of "orthogonality" – the ability to selectively remove one protecting group in the presence of others – is the cornerstone of modern peptide chemistry, enabling the synthesis of complex and highly modified peptides.[2] this compound is a prime exemplar of this principle. The Fmoc group, susceptible to mild basic conditions (typically piperidine in DMF), allows for the stepwise elongation of the peptide chain from the C- to the N-terminus in standard SPPS protocols.[3] Concurrently, the Z-group on the side chain remains steadfast, only yielding to the distinct conditions of catalytic hydrogenation.[4][5] This differential lability is not merely a matter of convenience; it is a strategic gateway to a multitude of advanced peptide modifications that would be otherwise unattainable.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₄N₂O₆ | |

| Molecular Weight | 460.48 g/mol | |

| Appearance | White to off-white powder | |

| CAS Number | 204316-36-9 | [6] |

| Storage | 2-8°C, desiccated | [7] |

Handling Precautions: this compound is a combustible solid and should be handled in a well-ventilated area.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, is recommended. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[6] Its incorporation into a growing peptide chain follows the standard rhythm of deprotection, coupling, and washing.

General SPPS Workflow for this compound Incorporation

The following diagram illustrates the standard cycle for incorporating this compound into a peptide sequence on a solid support.

Sources

An In-depth Technical Guide to Orthogonally Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of peptide synthesis and drug development, precision and control are paramount. The construction of complex peptides, peptidomimetics, and other sophisticated molecular architectures hinges on the ability to selectively manipulate reactive functional groups. This guide delves into the core principles and practical applications of orthogonally protected amino acids, a cornerstone technology that enables the sequential and controlled assembly of amino acid building blocks. We will explore the fundamental concept of orthogonal protection, dissect the most prevalent protecting group strategies, and provide detailed, field-proven protocols for their application in solid-phase peptide synthesis (SPPS). This document is intended to serve as a comprehensive resource, empowering researchers to navigate the complexities of peptide chemistry and accelerate the development of novel therapeutics and research tools.

The Principle of Orthogonal Protection: A Paradigm of Selectivity

At its heart, peptide synthesis is a series of controlled amide bond formations between amino acids. However, the presence of reactive functional groups on the amino acid side chains (e.g., amines, carboxylic acids, hydroxyls, and thiols) necessitates a strategy to prevent unwanted side reactions and polymerization.[1][2] This is where the concept of "protecting groups" comes into play. A protecting group is a chemical moiety that temporarily masks a reactive functional group, rendering it inert to specific reaction conditions.[3][4]

The true power in multi-step synthesis, particularly for complex molecules like peptides, lies in the concept of orthogonal protection . This strategy employs two or more protecting groups that can be selectively removed under distinct, non-interfering conditions.[3][5][6] For instance, one group might be labile to acid, while another is removed by a base, and a third by a specific catalyst. This orthogonality allows for the precise deprotection of a specific functional group for subsequent reaction, while other protected groups remain intact.[5][6] This level of control is fundamental to the successful synthesis of complex peptides and other macromolecules.[6][7][8]

The ideal protecting group exhibits several key characteristics:

-

Ease of Introduction: It should be readily and efficiently attached to the functional group of interest.[9]

-

Stability: It must remain stable throughout the various steps of the synthesis where its protection is required.[3][9]

-

Selective Removal: It must be removable in high yield under specific conditions that do not affect other protecting groups or the integrity of the molecule.[3][9]

-

Minimal Side Reactions: The introduction and removal of the protecting group should not lead to undesirable side reactions or the formation of difficult-to-separate byproducts.[3]

Key Protecting Group Strategies in Peptide Synthesis

The choice of protecting group strategy is a critical decision in planning a peptide synthesis, dictating the reagents, solvents, and overall workflow.[10] Two main schemes have dominated the field of solid-phase peptide synthesis (SPPS): the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies.[7][8][11]

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy, pioneered by R.B. Merrifield, was the first widely adopted method for SPPS.[12] It relies on a graded acid lability for deprotection.[13]

-

Nα-Protection: The α-amino group is protected with the tert-butoxycarbonyl (Boc) group. The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[12][13]

-

Side-Chain Protection: The side-chain functional groups are protected with benzyl (Bzl) or benzyl-derived groups. These are more stable to acid and are removed at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[13][14]

While robust and effective, the harsh acidic conditions required for final cleavage can be detrimental to sensitive peptides.[10]

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc/tBu strategy has become the more prevalent method in modern peptide synthesis due to its milder deprotection conditions.[2][15] This strategy offers true orthogonality.[2]

-

Nα-Protection: The α-amino group is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is base-labile and is typically removed with a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).[15][16][17]

-

Side-Chain Protection: The side-chain functional groups are protected with acid-labile groups, most commonly the tert-butyl (tBu) group and its derivatives.[14] These are stable to the basic conditions used for Fmoc removal.

-

Final Cleavage: At the end of the synthesis, the peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed using a strong acid, typically TFA.[2]

The milder conditions of the Fmoc/tBu strategy make it more compatible with a wider range of peptide sequences and modifications.

| Protecting Group | Structure | Cleavage Condition | Application |

| Boc | (CH₃)₃C-O-CO- | Moderate Acid (e.g., TFA) | Nα-protection in Boc/Bzl SPPS |

| Fmoc | C₁₅H₁₁-CH₂-O-CO- | Base (e.g., 20% Piperidine in DMF) | Nα-protection in Fmoc/tBu SPPS |

| Cbz (Z) | C₆H₅-CH₂-O-CO- | Strong Acid (e.g., HBr/AcOH), Hydrogenolysis | Nα and side-chain protection, more common in solution-phase |

| tBu | (CH₃)₃C- | Strong Acid (e.g., TFA) | Side-chain protection (e.g., Asp, Glu, Ser, Thr, Tyr) in Fmoc/tBu SPPS |

| Trt | (C₆H₅)₃C- | Mild Acid (e.g., dilute TFA) | Side-chain protection (e.g., Asn, Gln, Cys, His) |

| Pbf | C₁₉H₃₀O₅S- | Strong Acid (e.g., TFA) | Side-chain protection (Arg) |

| Alloc | CH₂=CH-CH₂-O-CO- | Pd(0) catalyst | Orthogonal protection for on-resin modifications |

Practical Implementation: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for the chemical synthesis of peptides, and orthogonally protected amino acids are its essential building blocks.[18] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[13][15]

General SPPS Workflow

The synthesis cycle consists of several key steps:

-

Resin Swelling: The resin is swollen in an appropriate solvent (e.g., DMF or DCM) to allow access to the reactive sites.[13][16]

-

Nα-Deprotection: The protecting group on the N-terminus of the resin-bound amino acid or peptide is removed.

-

Washing: The resin is thoroughly washed to remove excess deprotection reagent and byproducts.

-

Amino Acid Coupling: The next orthogonally protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

-

Washing: The resin is washed again to remove excess amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled.[10]

Detailed Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol provides a step-by-step guide for manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[15][16]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)[17]

-

Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.[16]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and a slightly less than equimolar amount of coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of DIEA to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2).

-

-

Final Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add a freshly prepared cleavage cocktail to the resin.[19] The composition of the cocktail may need to be optimized based on the peptide sequence, particularly for sensitive residues like Cysteine, Methionine, and Tryptophan.[19][20][21]

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-